N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group bound to a 2,3-dimethylphenyl moiety.
Molecular Formula: C₂₄H₃₀N₄O₂S.
Key Functional Groups:
- Benzamide core.
- N-butyl chain (lipophilic modifier).
- 1H-imidazole ring (heterocyclic scaffold).
- Sulfanyl (-S-) linker.
- Carbamoylmethyl group (CONHCH₂-).
- 2,3-Dimethylphenyl substituent (aromatic hydrophobic domain).
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-5-13-25-23(30)19-9-11-20(12-10-19)28-15-14-26-24(28)31-16-22(29)27-21-8-6-7-17(2)18(21)3/h6-12,14-15H,4-5,13,16H2,1-3H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKOVFCBSSZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with 2,3-dimethylphenyl isocyanate.
Formation of the Benzamide Core: The final step involves the coupling of the imidazole derivative with 4-aminobenzoyl chloride under appropriate conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of imidazole derivatives that have been synthesized for their pharmacological properties. The synthesis typically involves the reaction of various starting materials, including benzamides and imidazole derivatives, under controlled conditions to yield the desired product. The detailed synthetic pathways often utilize techniques such as solvent-free reactions or microwave-assisted synthesis to enhance yield and purity .
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit substantial antimicrobial properties against a range of pathogens. For instance, compounds similar to N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .
Anticancer Potential
The anticancer activity of imidazole derivatives has been extensively studied, with promising results. Compounds related to this compound have been evaluated against various cancer cell lines, including colorectal carcinoma (HCT116). The results indicate that these compounds can induce cytotoxic effects at low concentrations, with IC50 values often lower than those of standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The study utilized in vitro assays to determine the effectiveness of these compounds against specific bacterial strains, revealing that some derivatives exhibited MIC values as low as 1.27 µM .
Anticancer Screening
Another investigation focused on the anticancer activities of imidazole-based compounds against human cancer cell lines. The study employed the Sulforhodamine B assay to assess cell viability post-treatment. Compounds derived from similar structures to this compound showed IC50 values indicating strong potential for further development as anticancer agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the imidazole ring and the carbamoyl group may facilitate binding to specific sites on the target molecules, leading to the desired biological effect. The sulfanyl group may also play a role in redox reactions or in the formation of disulfide bonds, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Motifs and Molecular Features
The compound shares structural motifs with agrochemicals and heterocyclic derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Aromatic Substitutions : The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl in metalaxyl and 2,6-diethylphenyl in alachlor . Substitution patterns influence steric hindrance and receptor binding.
- Heterocyclic Cores : The imidazole ring may offer distinct electronic properties compared to triazole () or pyridine derivatives ().
- Functional Linkers : The sulfanyl group in the target compound differs from methoxy (metalaxyl) or chloro (alachlor) groups, altering reactivity and interaction with biological targets.
Research Findings and Hypotheses
- Hypothesis 1 : The imidazole ring could enable metal coordination or hydrogen bonding, differentiating its mode of action from triazole-based compounds .
- Hypothesis 2 : The 2,3-dimethylphenyl group may optimize hydrophobic interactions in enzyme active sites, similar to 2,6-dimethylphenyl in metalaxyl .
- Data Gap: No direct evidence of biological testing exists; computational modeling or in vitro assays are needed to validate activity.
Biological Activity
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Structural Overview
The compound features a benzamide core with a butyl group and an imidazole moiety, which are known for their diverse biological activities. The presence of a sulfanyl group and a dimethylphenyl substituent adds to its structural complexity, potentially influencing its interaction with biological targets.
Antiviral and Antitumor Properties
Research indicates that imidazole derivatives, including those closely related to our compound, exhibit significant antiviral and antitumor activities. For instance, studies have shown that certain benzimidazole derivatives display potent antiviral effects against various viruses, including HIV and influenza . The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for virus propagation.
NF-κB Activation
A notable aspect of the biological activity of related compounds is their ability to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This transcription factor plays a crucial role in immune response and inflammation. In high-throughput screening assays, compounds similar to this compound have been shown to significantly enhance NF-κB activity in response to stimuli like lipopolysaccharides (LPS), indicating potential as immunomodulatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of such compounds. Studies have demonstrated that specific substitutions on the phenyl ring can significantly enhance or diminish biological activity. For instance, variations in methyl substitution patterns on the phenyl ring have been correlated with changes in NF-κB activation levels .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
- Antitumor Activity : A study reported that a series of benzamide derivatives exhibited moderate to high potency against various cancer cell lines. Specifically, compounds with imidazole rings showed promising results in inhibiting cell proliferation driven by oncogenic mutations .
- Immunomodulation : Another investigation found that specific sulfamoyl derivatives could enhance immune responses through NF-κB modulation, suggesting their utility as adjuvants in vaccine formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
